Piperazine dihydrochloride

Catalog No.
S560210
CAS No.
142-64-3
M.F
C4H12Cl2N2
M. Wt
159.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine dihydrochloride

CAS Number

142-64-3

Product Name

Piperazine dihydrochloride

IUPAC Name

piperazine;dihydrochloride

Molecular Formula

C4H12Cl2N2

Molecular Weight

159.05 g/mol

InChI

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H

InChI Key

CVVIJWRCGSYCMB-UHFFFAOYSA-N

SMILES

C1CNCCN1.Cl.Cl

solubility

41 % (NIOSH, 2016)
2.58 M
SOLUBILITY IN WATER: 35% @ 0 °C, 41% @ 20 °C, 48% @ 50 °C; INSOL IN ORGANIC SOLVENTS
41%

Synonyms

1,4 Diazacyclohexane, 1,4 Piperazine, 1,4-Diazacyclohexane, 1,4-piperazine, piperazine, piperazine diacetate, piperazine dihydrochloride, piperazine hexahydrate, piperazine hydrate, piperazine hydrobromide, piperazine hydrochloride, piperazine monohydrochloride, piperazine phosphate, piperazine phosphate (1:1), Piperazine Phosphate Anhydrous, piperazine salt, piperazine sulfate, Piperazine Tartrate, piperazine tartrate (1:1), (R-(R*,R*))-isomer, piperazine tartrate, (R-(R*,R*))-isomer, piperazinium oleate, Pripsen

Canonical SMILES

C1CNCCN1.Cl.Cl

The exact mass of the compound Piperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 41 % (niosh, 2016)2.58 msolubility in water: 35% @ 0 °c, 41% @ 20 °c, 48% @ 50 °c; insol in organic solvents41%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Piperazine dihydrochloride is a highly stable, water-soluble diamine salt widely utilized as a foundational building block in active pharmaceutical ingredient (API) synthesis, polymer manufacturing, and agrochemical formulation[1]. Unlike the highly basic and volatile free amine, this dihydrochloride salt presents as a stable white crystalline powder with a predictable stoichiometric ratio of exactly two moles of hydrochloric acid per mole of piperazine [2]. Its exceptional thermal stability, high aqueous solubility, and controlled acidic profile make it the preferred precursor for industrial-scale aqueous reactions and solid-state processing where precise mass balances and handling reliability are critical procurement requirements .

Substituting piperazine dihydrochloride with its anhydrous or hexahydrate counterparts introduces severe processability and stability risks. Anhydrous piperazine is a strong base, highly hygroscopic, and rapidly absorbs atmospheric carbon dioxide to form carbonates, necessitating strict inert-atmosphere handling to prevent mass fluctuation[1]. Piperazine hexahydrate, while less reactive, melts at an exceptionally low 42–46°C and contains over 50% water by weight, complicating stoichiometric calculations and rendering it useless for high-temperature reactions . In contrast, the dihydrochloride salt eliminates these handling bottlenecks, offering a stable, non-volatile solid that ensures reproducible yields and seamless integration into standard manufacturing workflows without specialized environmental controls[2].

Superior Thermal Stability for Solid-State and High-Temperature Synthesis

Piperazine dihydrochloride exhibits an exceptionally high decomposition melting point of 318–320°C [1]. In stark contrast, anhydrous piperazine melts at 106°C [2], and piperazine hexahydrate liquefies at just 42–46°C . This massive thermal differential makes the dihydrochloride salt the only viable choice for high-temperature extrusion, heated mixing, or solid-state reactions where structural integrity must be maintained.

Evidence DimensionMelting / Decomposition Point
Target Compound Data318–320°C (with decomposition)
Comparator Or BaselinePiperazine hexahydrate (42–46°C) and Piperazine anhydrous (106°C)
Quantified Difference>210°C higher thermal stability threshold compared to the anhydrous base
ConditionsStandard atmospheric pressure heating

Enables procurement for high-temperature manufacturing workflows where hydrated or free-base forms would prematurely melt or volatilize.

Elimination of Hygroscopic Mass Fluctuation and Atmospheric Reactivity

Anhydrous piperazine is highly hygroscopic and rapidly absorbs atmospheric moisture and carbon dioxide to form carbonates, requiring strict inert-gas handling [1]. Piperazine hexahydrate contains over 50% water by weight, leading to variable active amine concentrations upon slight environmental changes . Piperazine dihydrochloride, presenting as a stable crystalline powder, resists rapid atmospheric degradation and maintains a reliable stoichiometric ratio of exactly two moles of HCl per mole of piperazine [2].

Evidence DimensionAtmospheric Stability and Stoichiometric Reliability
Target Compound DataStable dihydrochloride salt with predictable 1:2 molar ratio
Comparator Or BaselineAnhydrous base (rapid CO2/moisture absorption) and Hexahydrate (53.5-57.5% water content)
Quantified DifferenceEliminates the >50% variable water weight and carbonate formation seen in alternative forms
ConditionsAmbient laboratory or industrial storage conditions

Guarantees reproducible mass balances and eliminates the need for expensive inert-atmosphere glovebox handling during bulk procurement and formulation.

Controlled Acidic Profile for Aqueous Synthesis and Formulation

While anhydrous piperazine acts as a strong, corrosive base in water (yielding a pH of 10.8–11.8 in a 10% solution) [1], piperazine dihydrochloride provides a controlled, mildly acidic profile (pH 3.0–3.4 in a 5% solution) while maintaining extreme aqueous solubility (up to 41% w/w) [2]. This controlled pH prevents unwanted base-catalyzed side reactions and eliminates the severe skin burn and equipment corrosion hazards associated with processing the free amine .

Evidence DimensionAqueous Solution pH
Target Compound DatapH 3.0–3.4 (5% aqueous solution)
Comparator Or BaselineAnhydrous piperazine (pH 10.8–11.8 in 10% solution)
Quantified DifferenceShift from highly basic/corrosive (pH ~11) to safely acidic (pH ~3)
ConditionsAqueous dissolution at standard temperature

Allows buyers to integrate a highly soluble piperazine source into aqueous workflows without triggering base-catalyzed degradation or requiring specialized anti-corrosive equipment.

Aqueous API Synthesis and Salt Metathesis

Ideal for synthesizing complex pharmaceutical derivatives where a controlled acidic precursor is required to prevent unwanted base-catalyzed side reactions caused by the highly basic anhydrous form [1].

High-Temperature Polymer Compounding

The >300°C decomposition point makes it highly suitable as an additive or cross-linking intermediate in polymer extrusion and solid-state reactions where hexahydrate (melting at 44°C) would liquefy and disrupt the matrix.

Standardized Agrochemical Formulations

Used in large-scale anthelmintic and agricultural formulations where its high aqueous solubility and stable mass profile ensure consistent dosing without the hygroscopic caking seen in free base piperazine[1].

Physical Description

Piperazine dihydrochloride appears as white to cream-colored needles or powder. Mp: 318-20°C (with decomposition).
White to cream-colored needles or powder.

Color/Form

CREAM COLORED CRYSTALLINE POWDER
WHITE NEEDLES
White to creamy colored needles or powder.

Melting Point

635 °F (NIOSH, 2016)
635°F

UNII

17VU4Z4W88

Related CAS

110-85-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.56%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (95.12%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (95.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antinematodal Agents
MEDICATION (VET): HIGHLY EFFECTIVE AS ANTHELMINTIC FOR REMOVAL OF LARGE ROUNDWORMS, ASCARIDS, FROM POULTRY AND SWINE NODULAR WORMS (OESOPHAGOSTOMUM SPP) FROM SWINE, SHEEP AND CATTLE; AND PINWORMS AND SMALL STRONGYLES IN HORSES.
CLINICALLY, THE DRUG IS HIGHLY EFFECTIVE AGAINST BOTH ASCARIS LUMBRICOIDES & ENTEROBIUS (OXYURIS) VERMICULARIS. A LARGE NUMBER OF SUBSTITUTED PIPERAZINE DERIVATIVES EXHIBIT ANTIHELMINTIC ACTIVITY, BUT APART FROM DIETHYLCARBAMAZINE NONE HAS FOUND A PLACE IN HUMAN THERAPEUTICS.
PIPERAZINE PREPN ARE ALWAYS GIVEN ORALLY. PRIOR FASTING OR SUMPPLEMENTARY TREATMENT WITH CATHARTICS OR ENEMAS IS UNECESSARY.
IN ASCARIASIS, ACCEPTED THERAPY IS TO GIVE 75 MG/KG (MAX OF 3.5 G) AS A SINGLE DAILY DOSE FOR 2 CONSECUTIVE DAYS. CHILDREN SHOULD BE TREATED IN THE SAME WAY. THIS DOSAGE SCHEDULE WILL CURE NEARLY ALL PATIENTS. A SINGLE DOSE OF 4 G HAS BEEN SHOWN TO CURE ABOUT 50% OF PATIENTS AND TO REDUCE MARKEDLY THE WORM BURDEN IN THE REMAINDER.
IN OXYURIASIS, SINGLE DAILY DOSES OF 65 MG/KG, WITH A MAX OF 2.5 G, GIVEN FOR 7 DAYS, WILL RESULT IN 95-100% CURE. ONE STUDY IN HOSPITAL PATIENTS SHOWED THAT A SINGLE DOSE OF 4 G OF PIPERAZINE CURED MORE THAN 90% OF PATIENTS. BECAUSE OF THE POSSIBILITY OF AUTOINFECTION, A SECOND DOSE SHOULD BE GIVEN TO AMBULATORY PATIENTS 1 TO 2 WK AFTER THE FIRST.
IN THE TREATMENT OF ASCARIASIS, PIPERAZINE HAS THE ADVANTAGE OF GREATLY REDUCING THE MOTILITY OF THE WORMS, THEREBY REDUCING THE HAZARD OF MIGRATION. SINCE THE WORMS ARE USUALLY ALIVE WHEN PASSED, THERE IS LITTLE CHANCE OF ABSORPTION OF DISINTEGRATION PRODUCTS.
/IN ASCARIASIS/ WHERE PARTIAL INTESTINAL OBSTRUCTION IS A COMPLICATION OF INFECTION, CONSERVATIVE MANAGEMENT TOGETHER WITH THE ADMIN OF PIPERAZINE SYRUP THROUGH A DRAINAGE TUBE MAY OBVIATE THE NEED FOR SURGICAL INTERVENTION.
It is an alternative drug for the treatment of ascariasis and enterobiasis. ... A single dose of piperazine citrate cures approximately 70% of individuals with ascariasis. Two doses given on successive days increase the cure rate to between 90% and 100%. Roundworms are passed, paralyzed and alive, one to three days after treatment. Although a laxative is not needed, it may help to expel the worms from the gut. In patients with enterobiasis, the majority of worms are passed alive and active during the first four days of therapy. A seven day course of treatment usually is needed for optimal effects. /Piperazine citrate/

MeSH Pharmacological Classification

Antinematodal Agents

Mechanism of Action

ANTHELMINTIC ACTION IS BY NARCOTIZING AND IMMOBILIZING INTERNAL PARASITES.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

142-64-3
7542-23-6

Wikipedia

Piperazine dihydrochloride

Drug Warnings

VET: VAPORS & SKIN OR EYE CONTACT WITH CONCN MATERIAL MUST BE AVOIDED.
Adequate and well-controlled studies in humans have not been done. Piperazine has been used without apparent adverse effects during pregnancy. In three cases of first trimester exposures to piperazine by pregnant women, no malformations were seen in the fetuses. However, because a study showed that orally administered piperazine undergoes partial conversion to a potentially carcinogenic nitrosamine derivative, it is recommended that piperazine be given to pregnant women only if clearly indicated and then only if alternative drugs are not available.
PIPERAZINE IS CONTRAINDICATED IN PATIENTS A WITH HISTORY OF EPILEPSY. NEUROTOXIC EFFECTS HAVE OCCURRED IN INDIVIDUALS WITH RENAL DYSFUNCTION BECAUSE URINARY EXCRETION IS MAIN ROUTE OF ELIMINATION OF THE DRUG.
There has been a report of cross-reactivity between piperazine and ethylenediamine, a substance used as a stabilizer in topical creams. Piperazine can cause a contact allergy that could be life-threatening in a person who has been sensitized to ethylenediamine either by topical application or by occupational exposure. Although rare, adverse dermatologic problems also may occur due to the cross-sensitivity of these two medications.
It is contraindicated in patients with renal or hepatic insufficiency or epilepsy. /Piperazine citrate/

Methods of Manufacturing

CYCLIZATION OF ETHYLENEDIAMINE IN THE PRESENCE OF A METALLIC HYDROGENATION CATALYST, FOLLOWED BY REACTION WITH HYDROCHLORIC ACID

General Manufacturing Information

Piperazine, hydrochloride (1:2): ACTIVE
INTRODUCED IN 1956 BY THE DOW CHEMICAL COMPANY AS A LIVESTOCK AND POULTRY ANTHELMINTIC.

Analytic Laboratory Methods

COLUMN CHROMATOGRAPHIC METHOD APPLICABLE TO AQ SOLN; 38.213. NEAR-INFRARED METHOD FOR POWDERS & SYRUPS; & 42.130. SPECTROPHOTOMETRIC METHOD USED TO DETERMINE AMT OF PIPERAZINE SALTS IN ANIMAL FEED.
RESULTS OF PROPOSED METHOD AGREE WITH THOSE OF OFFICIAL METHODS WITHIN 1.0% FOR PIPERAZINE & ITS SALTS & 2.0% FOR FORMULATIONS. METHOD IS RAPID, PRECISE & REPRODUCIBLE.

Clinical Laboratory Methods

PROCEDURES FOR COLORIMETRIC DETECTION OF PIPERAZINE IN SERUM, URINE, LIVER, & ASCARIS LUMBRICOIDES ARE DESCRIBED. /PIPERAZINE/

Interactions

IN ISOLATED FROG & RABBIT HEARTS PIPERAZINE PRODUCED BIPHASIC EFFECT WITH INITIAL NEG INOTROPIC ACTION FOLLOWED BY POS INOTROPIC ACTION. FORMER PHASE WAS ANTAGONIZED BY ATROPINE, HEXAMETHONIUM & DIGOXIN. DIRECT ACTION ON THE HEART IS SUGGESTED. /PIPERAZINE HYDROGEN CHLORIDE/

Stability Shelf Life

STABLE @ TEMP TO 270 °C & IN NEUTRAL OR ACID MEDIA
Stability of piperazine can be accomplished by use of its simple salts, /including hydrochloride/, which are more stable than the piperazine base.

Dates

Last modified: 08-15-2023

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